Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
Overview
Description
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS Number: 82633-20-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : Typically ≥ 95%
This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and aging processes.
- Antimicrobial Properties : Studies have indicated that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Research suggests that it may protect neuronal cells from apoptosis induced by oxidative stress, thereby holding promise for neurodegenerative diseases such as Alzheimer's.
Biological Activity Overview
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline derivatives on PC12 cells. The results demonstrated a significant reduction in cell death induced by glutamate toxicity at concentrations as low as 10 µM. The compound inhibited calcium influx and reactive oxygen species (ROS) production, highlighting its potential for treating neurodegenerative conditions .
Study 2: Antimicrobial Activity
In a comparative study of various quinoline derivatives, methyl 6-methoxy-4-oxo-1,4-dihydroquinoline was tested against several bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Study 3: Enzyme Inhibition
Research focusing on the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, found that methyl 6-methoxy-4-oxo-1,4-dihydroquinoline significantly inhibited AChE activity with an IC50 value of approximately 50 µM. This suggests its potential role as a therapeutic agent in managing Alzheimer's disease by enhancing cholinergic function .
Properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWOLGMEYBTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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